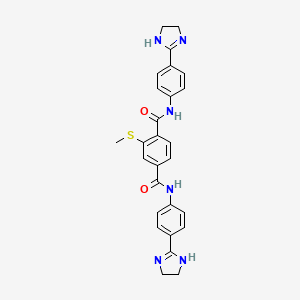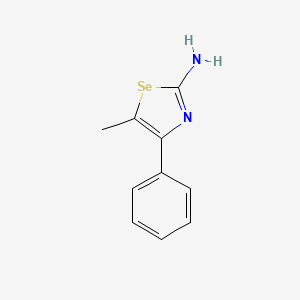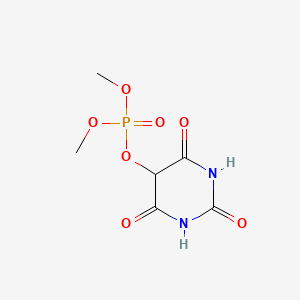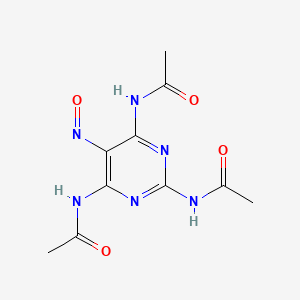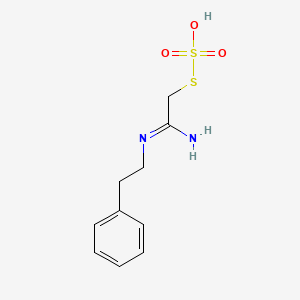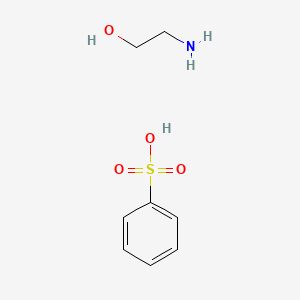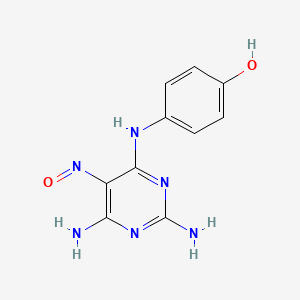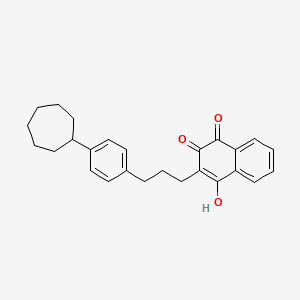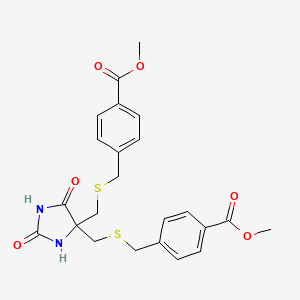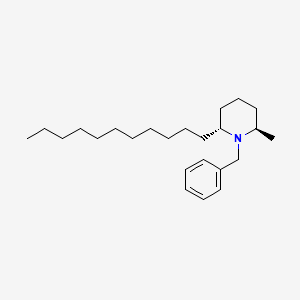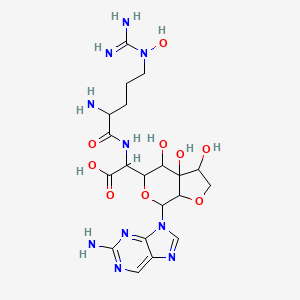
N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol: is a synthetic compound that belongs to the class of iminosugars These compounds are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol typically involves the following steps:
Starting Material: The synthesis begins with D-glucose.
Protection: The hydroxyl groups of D-glucose are protected using acetonides or benzyl groups to prevent unwanted reactions.
Reduction: The protected glucose is then reduced to form the corresponding alcohol.
Cyclization: The alcohol undergoes cyclization to form a pyrrolidine ring.
N-Benzylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol is used as a glycosidase inhibitor in various chemical studies to understand enzyme mechanisms and develop new inhibitors .
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of glycosidases in various biological processes .
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as diabetes, cancer, and viral infections due to its ability to inhibit glycosidases .
Industry: In the industrial sector, this compound is used in the synthesis of complex carbohydrates and glycosidase inhibitors for pharmaceutical applications .
Mecanismo De Acción
N-Benzyl-1,4-dideoxy-1,4-imino-D-glucitol exerts its effects by mimicking the transition state of glycosidase-catalyzed reactions. It binds to the active site of glycosidases, inhibiting their activity and preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological
Propiedades
Número CAS |
117781-09-6 |
|---|---|
Fórmula molecular |
C13H19NO4 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(2R,3S,4S)-1-benzyl-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H19NO4/c15-8-11(17)12-13(18)10(16)7-14(12)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11-,12+,13+/m0/s1 |
Clave InChI |
GJXFUTMBLXCJRJ-WUHRBBMRSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H](N1CC2=CC=CC=C2)[C@H](CO)O)O)O |
SMILES canónico |
C1C(C(C(N1CC2=CC=CC=C2)C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


